molecular formula C5H5NO B13038822 4-Hydroxypent-2-ynenitrile CAS No. 32837-37-9

4-Hydroxypent-2-ynenitrile

Katalognummer: B13038822
CAS-Nummer: 32837-37-9
Molekulargewicht: 95.10 g/mol
InChI-Schlüssel: AUYWDKZKWBELCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .

Wirkmechanismus

The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:

  • 4-Hydroxybut-2-ynenitrile
  • 4-Hydroxy-4-methylpent-2-ynenitrile
  • Pent-2-ynenitrile

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.

Eigenschaften

CAS-Nummer

32837-37-9

Molekularformel

C5H5NO

Molekulargewicht

95.10 g/mol

IUPAC-Name

4-hydroxypent-2-ynenitrile

InChI

InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3

InChI-Schlüssel

AUYWDKZKWBELCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.